

1,3-dichloro-5-iodobenzene CAS number

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Compound of Interest

Compound Name: 1,3-Dichloro-5-iodobenzene

Cat. No.: B1583806

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An In-depth Technical Guide to **1,3-Dichloro-5-iodobenzene** (CAS No. 3032-81-3)

Abstract

This technical guide provides a comprehensive overview of **1,3-dichloro-5-iodobenzene**, a key halogenated aromatic building block in modern organic synthesis. Identified by its CAS Number 3032-81-3, this compound is of significant interest to researchers and professionals in drug development and fine chemical manufacturing.^{[1][2]} This document delves into its fundamental physicochemical properties, outlines a representative synthetic pathway with mechanistic considerations, explores its versatile applications, and provides robust protocols for its safe handling and use in a laboratory setting. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, reflecting an experienced, field-proven perspective.

Introduction: The Strategic Importance of a Polysubstituted Halobenzene

1,3-Dichloro-5-iodobenzene (also known as 3,5-dichloriodobenzene) is a crystalline solid organic compound with the molecular formula $C_6H_3Cl_2I$.^{[1][3]} Its significance in synthetic chemistry stems from the strategic placement of three distinct halogen atoms on a benzene ring. This unique substitution pattern offers chemists a powerful tool for regioselective functionalization. The iodine atom, being the most reactive of the three halogens in cross-coupling reactions, serves as a primary handle for introducing molecular complexity. The chlorine atoms, while more stable, can be activated for substitution under specific conditions or can be retained to modulate the electronic properties and metabolic stability of the final target

molecule. This inherent versatility makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]

Physicochemical and Spectroscopic Profile

The reliable use of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. All quantitative data are summarized below for easy reference.

Key Properties

Property	Value	Source
CAS Number	3032-81-3	[1][2][3][5]
Molecular Formula	C ₆ H ₃ Cl ₂ I	[1][6][7]
Molecular Weight	272.89 g/mol	[1][2][6]
IUPAC Name	1,3-dichloro-5-iodobenzene	[1][6]
Synonyms	3,5-Dichloroiodobenzene, 3,5-Dichlorophenyl iodide	[3][6]
Appearance	White to yellow or cream crystalline powder/solid	[3][8]
Melting Point	55-59 °C	[3][9]
Purity	Typically ≥98.0% (by GC)	[3]
InChI Key	AATPRMRVLQZEHB-UHFFFAOYSA-N	[1][6][7]
SMILES	<chem>C1C=CC(I)=CC(Cl)=C1</chem>	[1][6]

Spectroscopic Data

Spectroscopic analysis is critical for structure verification. For **1,3-dichloro-5-iodobenzene**, the following data are available in spectral databases:

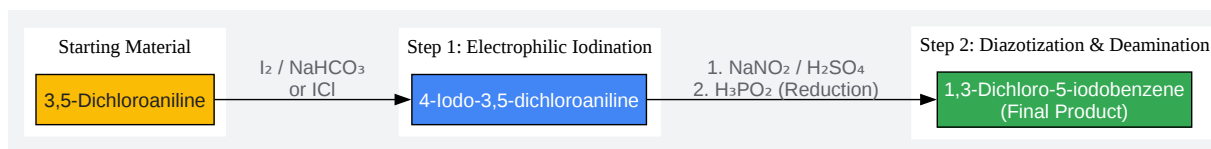
- ^1H NMR: Due to the molecule's symmetry, the proton NMR spectrum is simple, showing distinct signals for the aromatic protons.[7]
- FTIR: Infrared spectroscopy can confirm the presence of characteristic C-H and C-halogen bonds.[6]
- GC-MS: Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.[6]

Synthesis Pathway: A Mechanistic Perspective

The synthesis of **1,3-dichloro-5-iodobenzene** typically leverages the robust and predictable chemistry of diazonium salts, starting from a readily available aniline precursor. This multi-step process is a classic example of manipulating substituent directing effects in electrophilic aromatic substitution.

Proposed Synthetic Workflow

A logical and field-tested route begins with 3,5-dichloroaniline. The workflow involves two key transformations: iodination followed by deamination via a Sandmeyer-type reaction.



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Caption: Proposed synthesis of **1,3-dichloro-5-iodobenzene** from 3,5-dichloroaniline.

Rationale and Causality

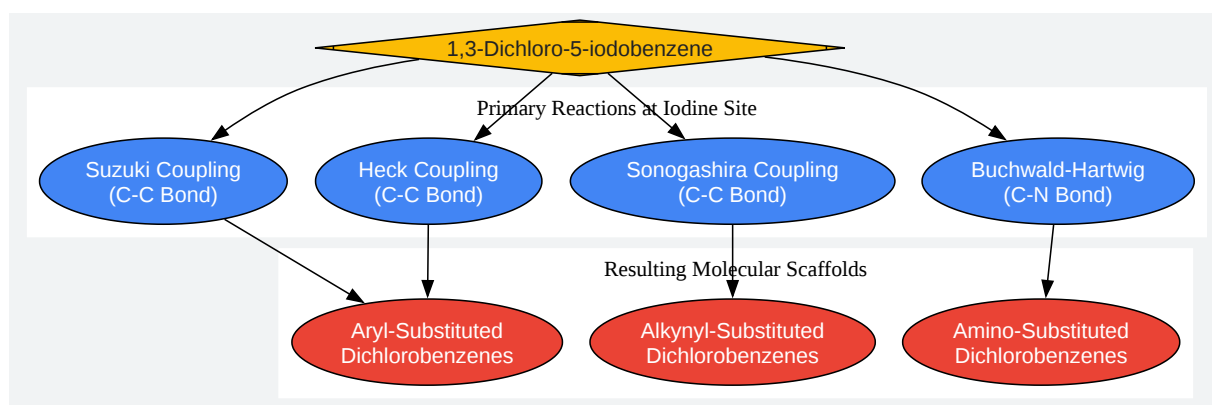
- Electrophilic Iodination: The synthesis begins with the iodination of 3,5-dichloroaniline. The amino ($-\text{NH}_2$) group is a powerful activating group and an ortho-, para-director. The two chlorine atoms are deactivating but also direct ortho- and para-. The most sterically accessible and electronically favorable position for the incoming electrophile (I^+) is the C4

position (para to the amino group and ortho to both chloro groups). Reagents like iodine monochloride (ICl) or iodine in the presence of a mild base are effective for this transformation.[10]

- **Diazotization and Deamination:** With the iodine atom in place, the directing influence of the amino group is no longer needed. In fact, it must be removed to yield the final product. This is expertly achieved through diazotization, where the aniline is treated with sodium nitrite (NaNO_2) in a strong acid (like sulfuric acid) at low temperatures to form a diazonium salt ($-\text{N}_2^+$). This diazonium group is an excellent leaving group (releasing N_2 gas) and can be replaced by a hydrogen atom in a reduction reaction, a process known as deamination. Hypophosphorous acid (H_3PO_2) is a common and effective reducing agent for this step, completing the synthesis.[11]

Applications in Research and Drug Development

The utility of **1,3-dichloro-5-iodobenzene** lies in its capacity to serve as a scaffold for building complex molecules. The differential reactivity of its halogen atoms is the key to its versatility.



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Caption: Versatility of **1,3-dichloro-5-iodobenzene** in cross-coupling reactions.

The iodo group is the most labile site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position, while leaving the two chlorine atoms untouched for subsequent transformations or as permanent structural features. This stepwise functionalization is crucial for building the complex scaffolds required for biologically active molecules.[\[12\]](#)[\[13\]](#)

Experimental Protocols: Safety and Handling

Trustworthiness in research starts with safe and reproducible protocols. The following guidelines are synthesized from authoritative safety data sheets.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Personal Protective Equipment (PPE) and Engineering Controls

- Causality: The compound is classified as a skin and eye irritant and may be harmful if inhaled or swallowed.[\[6\]](#)[\[15\]](#)[\[17\]](#) Therefore, barrier protection and exposure minimization are paramount.
- Protocol:
 - Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[\[15\]](#)[\[17\]](#) Ensure that an eyewash station and safety shower are readily accessible.[\[14\]](#)[\[15\]](#)
 - Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA (29 CFR 1910.133) or European Standard (EN166) regulations.[\[15\]](#)[\[17\]](#)
 - Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[\[16\]](#)[\[17\]](#)
 - Respiratory Protection: If dust generation is unavoidable or ventilation is inadequate, use a NIOSH/MSHA or EN 149 approved respirator.[\[15\]](#)

Storage and Handling

- Causality: The compound is sensitive to light and air.[15] Improper storage can lead to degradation and impurity formation, compromising experimental results.
- Protocol:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.[17]
 - Protect from direct sunlight.[14] Some suppliers recommend storing under an inert gas atmosphere.
 - Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16][17]
 - Minimize dust generation and accumulation.[17]

First Aid Measures

- Causality: Rapid response to exposure is critical to minimizing harm.
- Protocol:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[15][17]
 - Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[15][17]
 - Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[14][17]
 - Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.
[17]

Conclusion

1,3-Dichloro-5-iodobenzene (CAS No. 3032-81-3) is more than just a chemical with a registry number; it is a strategically designed synthetic intermediate. Its value for researchers and drug development professionals is rooted in its predictable reactivity, structural versatility, and well-

defined physicochemical properties. By understanding the causality behind its synthesis, the logic of its application in regioselective reactions, and the self-validating system of safe handling protocols, scientists can effectively and safely leverage this compound to advance the frontiers of chemical innovation.

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